Enantiomeric Purity: (S)-Configuration Ensures Stereospecificity vs. (R)-Enantiomer (920803-56-1)
CAS 920799-95-7 is the (2S)-enantiomer, which is structurally distinct from its (2R)-enantiomer (CAS 920803-56-1). Both share the identical molecular formula (C18H23NO5S) and weight (365.4 g/mol) but differ in 3D spatial arrangement, leading to divergent biological activities. [1] The (2S)-configuration is critical for interaction with stereospecific CNS targets, as 2-aryl-4-alkylmorpholines exhibit central dopaminergic and analgesic activities that are antagonized by naloxone, indicating stereospecific receptor engagement. [2]
| Evidence Dimension | Stereochemical configuration (chiral center at morpholine C2) |
|---|---|
| Target Compound Data | (2S)-configuration (CAS 920799-95-7) |
| Comparator Or Baseline | (2R)-configuration (CAS 920803-56-1) |
| Quantified Difference | InChIKey: LCNZPYBWLVZSPD-UTONKHPSSA-N (target) vs. LCNZPYBWLVZSPD-YDALLXLXSA-N (comparator). Identical LogP (2.72), PSA (95.4), HBD (2), HBA (6). |
| Conditions | N/A - structural comparison at the molecular level |
Why This Matters
Researchers targeting specific biological pathways require the correct enantiomer to ensure valid structure-activity relationships; the wrong enantiomer may exhibit different potency, selectivity, or off-target effects, invalidating experimental conclusions.
- [1] Molaid. (n.d.). Benzenesulfonic acid--4-[(2R)-4-ethylmorpholin-2-yl]phenol (1/1) | 920803-56-1. Confirms the (2R)-enantiomer data. View Source
- [2] Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal Chemistry of 2,2,4-Substituted Morpholines. Current Medicinal Chemistry, 17(29), 3422-3430. View Source
